2,2-Dichloropropane
Overview
Description
It is a clear, colorless liquid with a boiling point of approximately 68-69°C and a density of 1.082 g/mL at 25°C . This compound is primarily used in chemical research and industrial applications.
Mechanism of Action
Target of Action
It’s known that halogenated aliphatic compounds like 2,2-dichloropropane generally interact with various enzymes and proteins within the body .
Mode of Action
This compound, like other halogenated aliphatic compounds, undergoes hydrolytic cleavage of carbon-halogen bonds, leading to the formation of the corresponding primary alcohols, halide ions, and protons . In the presence of KOH, this compound is hydrolyzed to propane-2,2-diol, which loses a molecule of water to form acetone .
Biochemical Pathways
The characteristic pathway for degradation of halogenated aliphatic compounds like this compound in environments with relatively anoxic and/or reducing conditions is reductive dechlorination . This process involves the reduction of a halogenated compound to a less halogenated form, often resulting in the formation of less toxic or more easily degraded compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its degradation in groundwater or other environments with relatively anoxic and/or reducing conditions is through reductive dechlorination . Furthermore, atmospheric this compound photo-degrades relatively slowly, suggesting that longer-range transport is possible . Its relatively high water solubility implies that washout by rain is an important process for removal from the atmosphere .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2-Dichloropropane are not yet fully elucidated. It is known that this compound can interact with various enzymes and proteins. For instance, it has been suggested that this compound can be metabolically activated by glutathione S-transferase theta1 (GSTT1), yielding products such as episulfonium ions
Cellular Effects
Research on the cellular effects of this compound is limited. Studies have shown that exposure to this compound can lead to DNA damage and reactive oxygen species production in human cholangiocytes, a type of epithelial cell lining the bile ducts . These effects were observed when cholangiocytes were co-cultured with macrophages, suggesting that the cellular effects of this compound may be influenced by the cellular environment .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
Studies on the effects of different dosages of this compound in animal models are limited. A study on mice and Syrian hamsters exposed to varying concentrations of this compound showed no clear difference in the expression of Ki67, a marker of cell proliferation, between the exposed groups and the control
Metabolic Pathways
It has been suggested that the compound can be metabolically activated by glutathione S-transferase theta1 (GSTT1) to yield products such as episulfonium ions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloropropane can be synthesized through the reaction of acetone with phosphorus pentachloride. This reaction involves the chlorination of acetone under the catalysis of an acid catalyst . Another method involves the reaction of propylene with hydrogen chloride .
Industrial Production Methods: In industrial settings, this compound is produced by the selective reaction of 2-chloropropylene with hydrogen chloride. The resulting product is then recovered from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloropropane undergoes various chemical reactions, including:
Dehydrohalogenation: This reaction involves the removal of hydrogen chloride (HCl) from the compound, resulting in the formation of 2-chloropropene.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Dehydrohalogenation: Typically requires a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Substitution Reactions: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Major Products:
Dehydrohalogenation: Produces 2-chloropropene.
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Scientific Research Applications
2,2-Dichloropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly in studies related to environmental contamination and toxicology.
Medicine: While not commonly used directly in medicine, it serves as a model compound in pharmacological studies to understand the behavior of similar chlorinated hydrocarbons.
Comparison with Similar Compounds
- 1,1-Dichloropropane
- 1,2-Dichloropropane
- 1,3-Dichloropropane
- 2,3-Dichloropropane
Comparison: 2,2-Dichloropropane is unique due to its specific structure, where both chlorine atoms are attached to the same carbon atom. This structural feature influences its reactivity and the types of reactions it undergoes. In contrast, other dichloropropanes have chlorine atoms attached to different carbon atoms, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2,2-dichloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c1-3(2,4)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVXNVKXIPWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030060 | |
Record name | 2,2-Dichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | 2,2-Dichloropropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8122 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
594-20-7 | |
Record name | 2,2-Dichloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dichloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2,2-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Dichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DICHLOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5V432N6XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Dichloropropane?
A1: The molecular formula of this compound is C3H6Cl2 and its molecular weight is 112.99 g/mol. []
Q2: What spectroscopic techniques have been used to study this compound?
A2: Several spectroscopic techniques have been used to study this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's structure, dynamics, and interactions with other molecules. [, , , , , , , ]
Q3: Is there evidence of polymorphism in this compound?
A3: Yes, this compound exhibits polymorphism. Studies have identified two low-temperature ordered phases (III and II), one high-temperature orientationally disordered rhombohedral phase (Ib), and an additional monotropic orientationally disordered phase (Ia). [, , ]
Q4: How does the sorption of this compound onto geosorbents affect its transformation rate?
A4: Sorption of this compound onto geosorbents, particularly in hydrophobic micropores, can significantly inhibit its transformation rate. This is attributed to the limited availability of water within these micropores, which is necessary for hydrolysis. [, , ]
Q5: How does the hydrophobicity of a zeolite affect the sorption and transformation of this compound?
A5: Hydrophobic zeolites, such as CBV-720 and CBV-780, exhibit a much higher sorption capacity for this compound compared to hydrophilic zeolites like CBV-300. This higher sorption in hydrophobic micropores leads to a significant decrease in the transformation rate of this compound. []
Q6: How does the structure of this compound affect its reactivity compared to other dihaloalkanes?
A6: this compound, due to its gem-dichloride structure, exhibits different reactivity compared to other dihaloalkanes. For instance, it shows a slower rate of glutathione (GSH) conjugation compared to α,ω-dihaloalkanes with longer chains. This structural difference also influences its mutagenicity and metabolic pathways. []
Q7: How does the presence of a β-methyl group in this compound affect its decomposition compared to other gem-dichlorides?
A7: The β-methyl group in this compound increases the rate of hydrogen chloride elimination from both adjacent carbon atoms compared to other gem-dichlorides. This results in Arrhenius parameters closer to those observed in corresponding monochlorides. []
Q8: What is known about the toxicity of this compound?
A8: this compound has been identified as a potential environmental contaminant and is included on the U.S. Environmental Protection Agency Contaminant Candidate List. Studies have investigated its metabolism and potential mutagenicity. [, ]
Q9: What analytical methods are commonly used for the detection and quantification of this compound?
A9: Gas chromatography coupled with various detectors, such as flame ionization detector (FID) and mass spectrometry (MS), is commonly employed for the analysis of this compound in environmental samples. These methods offer high sensitivity and selectivity for the detection and quantification of this compound. [, , ]
Q10: What is the environmental fate of this compound?
A10: this compound can enter the environment through various sources, including industrial discharges and volatilization from contaminated sites. It can persist in groundwater due to its slow hydrolysis rate, but its degradation can be enhanced by microbial activity. [, ]
Q11: What are the potential environmental impacts of this compound?
A11: The presence of this compound in the environment, particularly in groundwater, raises concerns due to its potential toxicity and persistence. Studies have focused on assessing its ecotoxicological effects and developing strategies to mitigate its negative impacts. [, ]
Q12: Are there alternatives to this compound in its various applications?
A12: The selection of alternatives depends on the specific application. For instance, in industrial processes, alternative solvents with lower toxicity profiles might be considered. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.